4,5-DIMETHOXY-2-NITRO-N-(TERT-PENTYL)BENZAMIDE
Overview
Description
4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide is an organic compound characterized by the presence of methoxy, nitro, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation. The nitration process introduces the nitro group at the 2-position of the benzene ring. The amidation step involves the reaction of the nitro compound with tert-pentylamine under suitable conditions to form the benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4,5-Dimethoxy-2-amino-N-(tert-pentyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4,5-Dimethoxy-2-nitrobenzoic acid derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl bromide
Uniqueness
4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can influence its reactivity and biological activity.
Properties
IUPAC Name |
4,5-dimethoxy-N-(2-methylbutan-2-yl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-6-14(2,3)15-13(17)9-7-11(20-4)12(21-5)8-10(9)16(18)19/h7-8H,6H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVHOCIRWAJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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